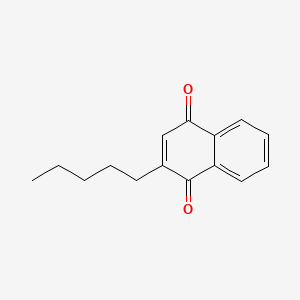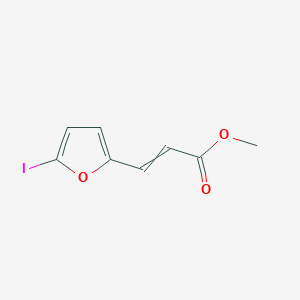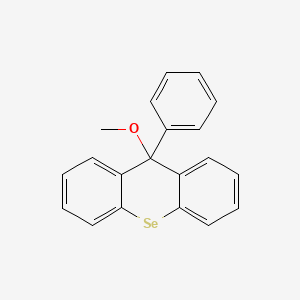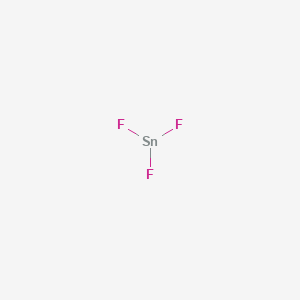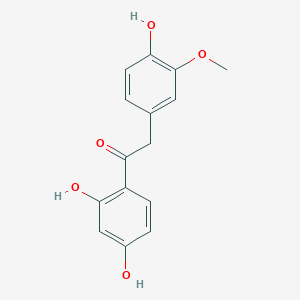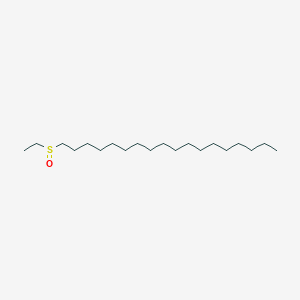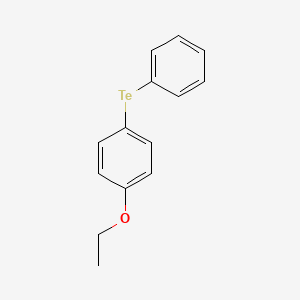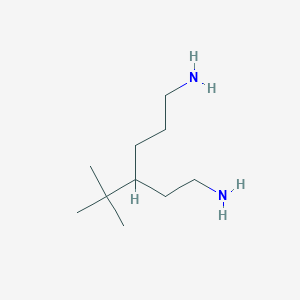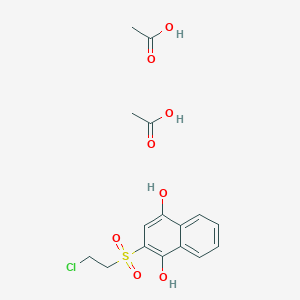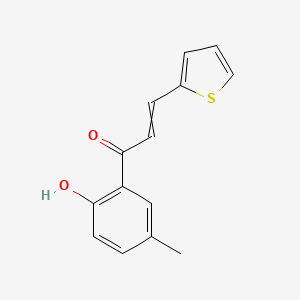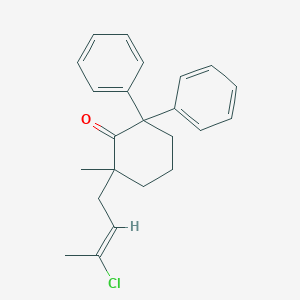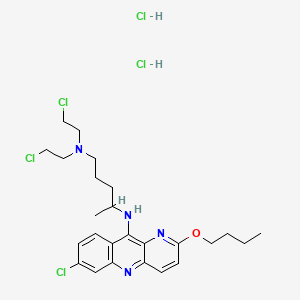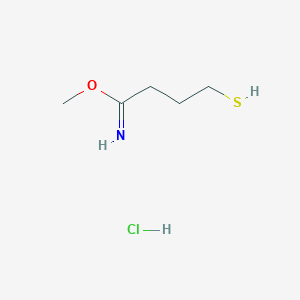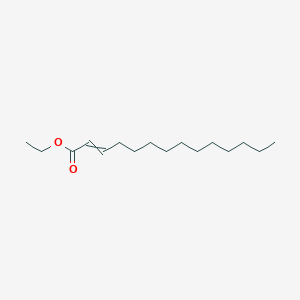
Ethyl tetradec-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl tetradec-2-enoate is an organic compound with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol . It is an ester derived from tetradecenoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl tetradec-2-enoate can be synthesized through the reaction of dodecyl aldehyde with ethyl (triphenylphosphoranylidene)acetate . The reaction typically involves the use of a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to generate the enolate ion, which then reacts with the aldehyde to form the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the reaction between tetradecenoic acid and ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
化学反応の分析
Types of Reactions
Ethyl tetradec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Tetradecenoic acid
Reduction: Tetradecanol
Substitution: Various substituted esters depending on the nucleophile used
科学的研究の応用
Ethyl tetradec-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances and flavorings due to its pleasant odor.
作用機序
The mechanism of action of ethyl tetradec-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Ethyl tetradec-2-enoate can be compared with other similar compounds, such as:
Ethyl dodecanoate: Similar in structure but with a shorter carbon chain.
Ethyl tetradec-7-enoate: Differing in the position of the double bond.
Ethyl hexadec-9-enoate: Similar structure with a longer carbon chain and different double bond position.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various contexts.
特性
CAS番号 |
335153-25-8 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC名 |
ethyl tetradec-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h14-15H,3-13H2,1-2H3 |
InChIキー |
JXDGEQAWGZXILF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC=CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine](/img/structure/B14662539.png)
